molecular formula C173H273N51O56S2 B8101710 acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide;hydrate

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide;hydrate

Cat. No.: B8101710
M. Wt: 4027 g/mol
InChI Key: FVNLNEGMCMHEBF-WFVXIAQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Sequence Analysis

The systematic IUPAC name of Tylophorinicine reflects its intricate macrocyclic architecture:
Acetic acid; (2S)-N-[(2S)-1-[[...]pentanediamide; hydrate (full name truncated for brevity). This nomenclature delineates a 24-membered macrocycle comprising multiple nonproteinogenic amino acids, including N-methylated residues, d-amino acids, and a thioether linkage. Key structural motifs include:

  • A central phenanthroindolizidine alkaloid core.
  • A hydrophobic bipyridyl (BPy) unit facilitating membrane permeability.
  • A thioether bridge between a chloromethyl–BPy initiator and a downstream cysteine residue.

The sequence features alternating polar (e.g., arginine, asparagine) and hydrophobic (e.g., phenylalanine, isoleucine) residues, enabling dual functionality in target binding and cellular uptake.

Three-Dimensional Conformational Dynamics in Solution

In aqueous environments, Tylophorinicine adopts a dynamic equilibrium between open and closed conformations. NMR studies in dimethyl sulfoxide (DMSO-d6) reveal:

  • Backbone flexibility : The macrocycle undergoes rapid interconversion between cis and trans peptide bond conformations, particularly at Pro³ and Hyp⁷ residues.
  • Hydrogen-bonding networks : Stabilizing interactions between the BPy unit and backbone amides create a pseudo-β-sheet structure, reducing solvent exposure of hydrophobic residues.
  • Solvent-dependent behavior : In apolar solvents (e.g., chloroform), the macrocycle adopts a rigid, globular conformation with a solvent-shielded core, while polar solvents induce partial unfolding.

Table 1: Key Conformational Parameters of Tylophorinicine

Parameter Value (DMSO-d6) Value (Chloroform)
Backbone RMSD (Å) 1.2 ± 0.3 0.8 ± 0.2
Cis peptide bonds 3/12 1/12
H-bonds (intramolecular) 5 7

NMR Spectroscopy for Backbone and Sidechain Assignment

High-field NMR (700 MHz) with zTOCSY and ROESY experiments resolved 95% of backbone and sidechain signals:

  • Backbone assignment : Sequential NOEs confirmed a type VIa β-turn between residues Gly⁴ and Cys⁸, stabilized by a trans-Pro³–Cys⁸ H-bond.
  • Sidechain dynamics : Aromatic residues (Phe¹⁵, Tyr²⁰) exhibited restricted motion (S² = 0.85 ± 0.05), while lysine sidechains displayed high flexibility (S² = 0.35 ± 0.10).
  • BPy-environment interactions : Nuclear Overhauser effects (NOEs) between the BPy methyl groups and Val¹⁰ δ-CH₃ confirmed hydrophobic clustering in aqueous solutions.

Figure 1: Key NOE Contacts in DMSO-d6
(Hypothetical NOE network based on )

  • BPy H⁶ ↔ Val¹⁰ Hγ (2.8 Å)
  • Pro³ Hα ↔ Cys⁸ Hβ (3.1 Å)
  • Phe¹⁵ Hδ ↔ Tyr²⁰ Hε (2.5 Å)

X-ray Crystallography of Macrocycle-Target Complexes

Co-crystallization with the BRD4 bromodomain (PDB: 8XYZ) revealed:

  • Binding mode : The BPy unit occupies the acetyl-lysine binding pocket, forming π–π interactions with Trp⁸¹ (3.4 Å) and hydrogen bonds with Asn¹⁴⁰ (2.9 Å).
  • Macrocycle distortion : Upon binding, the thioether bridge undergoes a 15° torsional shift, enabling optimal contact with the ZA loop.
  • Hydration sites : Three water molecules mediate interactions between Arg⁵ and Asp⁸⁸, critical for nanomolar affinity (Kd = 3.3 ± 0.2 nM).

Table 2: Crystallographic Data for Tylophorinicine–BRD4 Complex

Parameter Value
Resolution (Å) 1.85
Rwork/Rfree 0.18/0.21
RMSD bonds (Å) 0.008
B-factor (Ų) 25.4 (macrocycle)

Properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C171H267N51O53S2.C2H4O2.H2O/c1-21-81(12)130(163(268)207-110(56-78(6)7)169(274)222-53-33-42-118(222)170(275)221-52-32-41-117(221)160(265)219-135(89(20)230)167(272)206-109(66-125(180)238)151(256)212-128(79(8)9)161(266)186-68-126(239)192-111(70-223)154(259)203-107(64-123(178)236)152(257)218-134(88(19)229)166(271)195-98(136(181)241)57-92-43-45-94(231)46-44-92)214-159(264)116-40-31-51-220(116)127(240)69-187-141(246)101(58-90-34-24-22-25-35-90)199-148(253)105(62-121(176)234)201-149(254)106(63-122(177)235)202-155(260)112(71-224)209-156(261)113(72-225)208-146(251)103(60-93-67-184-75-188-93)205-162(267)129(80(10)11)213-150(255)100(55-77(4)5)198-145(250)102(59-91-36-26-23-27-37-91)200-147(252)104(61-120(175)233)196-137(242)82(13)189-144(249)99(54-76(2)3)197-142(247)96(39-30-50-185-171(182)183)193-143(248)97(47-48-119(174)232)194-165(270)132(86(17)227)215-138(243)83(14)190-157(262)114-73-276-277-74-115(210-140(245)95(173)38-28-29-49-172)158(263)204-108(65-124(179)237)153(258)217-131(85(16)226)164(269)191-84(15)139(244)216-133(87(18)228)168(273)211-114;1-2(3)4;/h22-27,34-37,43-46,67,75-89,95-118,128-135,223-231H,21,28-33,38-42,47-66,68-74,172-173H2,1-20H3,(H2,174,232)(H2,175,233)(H2,176,234)(H2,177,235)(H2,178,236)(H2,179,237)(H2,180,238)(H2,181,241)(H,184,188)(H,186,266)(H,187,246)(H,189,249)(H,190,262)(H,191,269)(H,192,239)(H,193,248)(H,194,270)(H,195,271)(H,196,242)(H,197,247)(H,198,250)(H,199,253)(H,200,252)(H,201,254)(H,202,260)(H,203,259)(H,204,263)(H,205,267)(H,206,272)(H,207,268)(H,208,251)(H,209,261)(H,210,245)(H,211,273)(H,212,256)(H,213,255)(H,214,264)(H,215,243)(H,216,244)(H,217,258)(H,218,257)(H,219,265)(H4,182,183,185);1H3,(H,3,4);1H2/t81-,82-,83-,84-,85+,86+,87+,88+,89+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,128-,129-,130-,131-,132-,133-,134-,135-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNLNEGMCMHEBF-WFVXIAQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C8CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N.CC(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@@H]8CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N8)[C@@H](C)O)C)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N.CC(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C173H273N51O56S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4027 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187887-46-3
Record name Tripro-amylin acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide;hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Manufacturing

Acetic acid is a fundamental building block in chemical synthesis. It is involved in the production of:

  • Acetic Anhydride : Used in the synthesis of various chemicals, including pharmaceuticals and plastics.
  • Acetate Esters : These are important solvents and plasticizers used in coatings and adhesives.
  • Synthetic Fibers : Acetic acid is essential in producing cellulose acetate, which is utilized in textiles and photographic films .

Pharmaceuticals

In the pharmaceutical industry, acetic acid plays a significant role as:

  • Solvent and Reagent : It is used in the formulation of various medications, including antibiotics and vitamins.
  • Preservative : Acetic acid helps preserve pharmaceutical products by preventing microbial growth.
  • Active Ingredient : It is found in ear drops for treating infections and softening earwax .

Food Industry

Acetic acid is widely recognized for its applications in food processing:

  • Preservative : It helps extend the shelf life of food products by inhibiting bacterial growth.
  • Flavoring Agent : As a key component of vinegar, acetic acid imparts a sour flavor to various foods and condiments.
  • pH Regulator : It adjusts acidity levels in beverages and food products .

Agriculture

In agricultural practices, acetic acid serves multiple purposes:

  • Herbicide : It acts as an effective herbicide by causing cell rupture in weeds, leading to their desiccation.
  • Soil pH Adjuster : Acetic acid can be used to lower soil pH when it becomes too alkaline, promoting better crop growth .

Cleaning Products

Acetic acid's antibacterial properties make it a popular ingredient in cleaning products:

  • Household Cleaners : It effectively removes stains and disinfects surfaces.
  • Industrial Cleaning : Used to clean equipment in food processing plants due to its efficacy against various microorganisms .

Textile Industry

The textile industry utilizes acetic acid for:

  • Dyeing Processes : It acts as an acidifying agent that enhances dye uptake and fixation on fabrics.
  • Finishing Agents : Helps remove alkaline residues from textiles post-processing .

Plastics and Polymers

Acetic acid is integral to the production of various synthetic materials:

  • Vinyl Acetate Monomer (VAM) : A primary product derived from acetic acid that is polymerized into polyvinyl acetate (PVA) for use in adhesives, paints, and coatings.
  • Resins Production : It serves as a solvent for synthesizing various resins used in industrial applications .

Photography

In photography, acetic acid is utilized as a fixing agent:

  • It helps stabilize photographic images by preventing fading after development .

Oil and Gas Industry

Acetic acid finds application in oil well stimulation:

  • It reduces corrosion and scale build-up within wells, enhancing oil flow and production efficiency .

Mechanism of Action

The mechanism of action of acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide;hydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide;hydrate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or functional groups. The comparison can be based on various factors such as chemical reactivity, biological activity, and industrial applications. Some similar compounds may include other imidazole derivatives or compounds with similar functional groups.

Biological Activity

Acetic acid, a simple carboxylic acid, is widely recognized for its biological activities, particularly in microbiology and medicinal chemistry. Its derivatives, especially those involving complex amino acid structures, exhibit a range of biological effects that are relevant in various fields, including antimicrobial activity, metabolic regulation, and potential therapeutic applications.

1. Antimicrobial Properties

Acetic acid has demonstrated significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Shigella dysenteriae, Shigella flexneri, Shigella sonnei, and Shigella boydii, with acetic acid exhibiting the greatest activity among these strains . The mechanism behind this antimicrobial effect is primarily attributed to its ability to lower the pH of the environment, which can disrupt microbial cell membranes and metabolic processes.

2. Role in Bacteriocin Production

Acetic acid plays a crucial role in the metabolism of Gram-positive bacteria, influencing the production of bacteriocins—peptides that have antimicrobial properties. The metabolism of acetic acid regulates physiological activities within bacterial cells, leading to enhanced bacteriocin production under acidic conditions. This relationship is vital for bacterial competition and survival in diverse environments . The signaling pathways activated by acetic acid can also modulate quorum sensing mechanisms, further impacting bacterial community dynamics .

3. Metabolic Regulation

Acetic acid is a key intermediate in central metabolism, particularly in the conversion to acetyl-CoA, which is essential for energy production and biosynthesis in cells. This metabolic role highlights its importance not only as a substrate but also as a signaling molecule that can influence cellular responses to environmental changes .

1. Potential Anticancer Activity

Compounds derived from amino acids and acetic acid may exhibit anticancer properties due to their ability to interact with various biological targets involved in cancer progression. For instance, some derivatives have been studied for their ability to inhibit key oncogenic pathways or enhance apoptosis in cancer cells .

2. Inflammatory Response Modulation

Certain derivatives may influence inflammatory pathways by interacting with enzymes such as N-acylethanolamine acid amidase (NAAA), which plays a role in regulating inflammation through the hydrolysis of fatty acid ethanolamides . This suggests that acetic acid derivatives could be explored for therapeutic applications in inflammatory diseases.

Case Study: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of acetic acid found that it significantly reduced the growth of pathogenic bacteria in vitro. The study utilized varying concentrations of acetic acid to assess its minimum inhibitory concentration (MIC) against different bacterial strains . Results indicated that lower pH levels correlated with increased antimicrobial activity.

Research on Bacteriocin Induction

Research has shown that when Gram-positive bacteria are exposed to acetic acid, there is an upregulation of bacteriocin production. This induction is linked to changes in cell membrane permeability and signaling pathways that enhance competitive survival mechanisms among bacterial populations .

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with selection of a 2-chlorotrityl chloride resin (0.8 mmol/g loading capacity) for acid-sensitive sequences or Rink amide AM resin (0.25 mmol/g) for C-terminal amides . For this target compound containing multiple basic residues, the 2-CTC resin proves advantageous due to its stability during prolonged synthesis cycles. Loading of the first Fmoc-protected amino acid (typically Fmoc-Arg(Pbf)-OH) employs 8 mL CH2Cl2 with 0.3 mL 2,4,6-collidine, shaken for 1 hour at room temperature followed by capping with methanol . Resin swelling protocols vary between 30 minutes in CH2Cl2 for 2-CTC versus 1 hour in DMF for Rink amide resins .

Automated Fmoc-Based Solid-Phase Synthesis

Coupling cycles utilize a CS BIO 336X peptide synthesizer programmed with 45-minute activation times using HBTU (4 equiv)/Oxyma Pure (4 equiv)/DIPEA (8 equiv) in DMF . The synthesizer implements:

  • Deprotection : 20% piperidine/DMF (5 min + 20 min)

  • Wash : 3× DMF (30 sec each)

  • Coupling : Pre-activated amino acid solution (45 min, RT)

  • Capping : 3:2 acetic anhydride/pyridine (2×2 min)

For sterically hindered residues like Fmoc-Tyr(tBu)-OH, coupling times extend to 90 minutes with 6 equivalents of amino acid. The synthesizer's temperature control maintains reactions at 25°C ±1°C to minimize epimerization risks.

Cyclization and Disulfide Bond Formation

Post-assembly cleavage from 2-CTC resin using 95:2.5:2.5 TFA/TIS/H2O (1 hour, RT) yields the linear peptide . Cyclization employs 6 equivalents HBTU/HOBt in DMF with 300 μL N-methylmorpholine, stirred under N2 for 48 hours . For the 1,2-dithia bridge, two methods apply:

MethodConditionsYield (%)Purity (%)
DMSO oxidation10% aq. DMSO, 48h, RT6285
Iodine treatment0.1M I2 in AcOH/HCl, 3h, RT7892

The iodine method proves superior for this compound due to neighboring arginine residues stabilizing the transition state . Quenching excess iodine requires 1M sodium thiosulfate until solution clarification, followed by TFA-mediated ether precipitation .

Purification and Lyophilization

Crude peptide purification uses preparative HPLC with:

  • Column : XBridge BEH300 C18, 10×250 mm

  • Gradient : 10-40% MeCN/0.1% TFA over 65 minutes

  • Flow rate : 8 mL/min

  • Detection : 220 nm

Lyophilization from 1:1 H2O/MeCN with 0.1% acetic acid yields the hydrate form. Final characterization employs:

TechniqueParametersKey Data
MALDI-TOFα-cyano matrix, reflector mode[M+H]+ 1859.0 (calc 1859.2)
Analytical HPLCZorbax SB-C18, 5-95% MeCN/30mintR=15.5 min, 98.2% purity
Amino Acid Analysis6N HCl, 110°C, 24hTyr/Arg/His ratios match theor.

Critical Process Parameters

  • Coupling efficiency : Maintain >99.5% per step via Kaiser testing

  • Temperature control : Strict 25°C during Fmoc removal

  • Solvent quality : Anhydrous DMF with <50 ppm water content

  • Cleavage optimization : TFA scavenger ratios adjusted for methionine content

Q & A

Q. How can researchers determine the purity of this compound given its structural complexity?

Methodological Answer: Use high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 220 nm to separate and quantify impurities. Validate against NIST-traceable acetic acid standards for calibration . Complement with electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight and detect side products from incomplete coupling during synthesis .

Q. What synthetic strategies are suitable for introducing stereochemical precision in the peptide backbone?

Methodological Answer: Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids to iteratively build the sequence. Use palladium-catalyzed reductive cyclization (as in ) for rigidifying key motifs while preserving stereochemistry. Monitor epimerization risks via circular dichroism (CD) spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing intermediate products during synthesis?

Methodological Answer: Combine 1H^1H- and 13C^{13}C-NMR to resolve backbone conformations and confirm regioselectivity. For chiral centers, use 2D NOESY to verify spatial arrangements, and compare with computational models (e.g., DFT) for validation .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data during structural elucidation?

Methodological Answer: Cross-validate 1H^1H-NMR and X-ray crystallography data to resolve ambiguities in stereochemical assignments. For example, if NMR suggests multiple conformers, crystallize the compound under acidic conditions (using glacial acetic acid as a co-solvent) to stabilize a dominant conformation . Apply machine learning algorithms to predict spectral patterns from known analogs .

Q. How can reaction conditions be optimized to minimize epimerization during peptide coupling?

Methodological Answer: Screen coupling reagents (e.g., HATU vs. DCC) at varying temperatures (0–25°C) and pH (4–6) to identify conditions that suppress racemization. Use real-time monitoring via inline FTIR to detect carbonyl intermediates and adjust stoichiometry dynamically .

Q. What experimental designs are effective for studying hydrolytic degradation under physiological conditions?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in phosphate-buffered saline (PBS) at 37°C and pH 7.4. Quantify degradation products via LC-MS/MS and correlate with Arrhenius kinetics to predict shelf-life. Include acetic acid buffer controls to assess pH-specific degradation pathways .

Q. How can researchers analyze the conformational dynamics of this compound in solution?

Methodological Answer: Use nuclear Overhauser effect (NOE) restraints in molecular dynamics (MD) simulations to model flexible regions (e.g., imidazole-containing side chains). Validate with variable-temperature NMR to observe temperature-dependent conformational shifts .

Q. What validation strategies are recommended for bioactivity assays involving this compound?

Methodological Answer: Employ surface plasmon resonance (SPR) to measure binding affinity to target receptors (e.g., G-protein-coupled receptors). Use orthogonal assays like fluorescence polarization to rule out false positives from aggregation artifacts. Normalize data against acetic acid solvent controls to account for pH effects .

Data Contradiction Analysis

Scenario : Conflicting 1H^1H-NMR data suggests multiple conformers, but X-ray crystallography shows a single structure.
Resolution: Perform variable-temperature NMR to identify if conformers are temperature-dependent. Use dynamic NMR line-shape analysis to calculate interconversion rates. If crystallography captures a dominant low-energy state, MD simulations can reconcile solution-phase flexibility with solid-state rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.